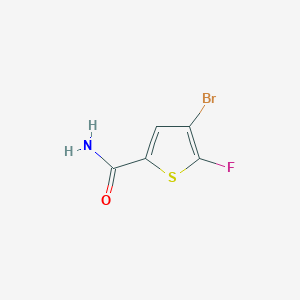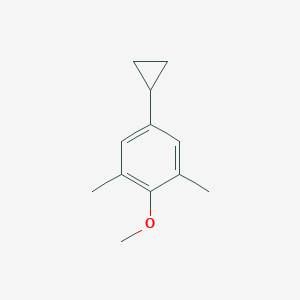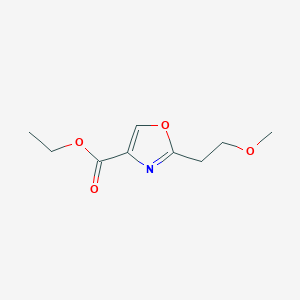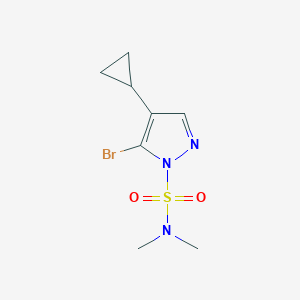
6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a benzyl group, two hydroxyl groups, and a carbonitrile group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile typically involves multi-step reactions. One common method is the aza-Diels-Alder reaction (Povarov reaction), which is activated by a Lewis acid. This reaction can produce 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives through regio- and stereoselective pathways .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting often involves the use of specific reagents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature and solvent choice, are optimized to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: A simpler analog with similar structural features but lacking the benzyl and hydroxyl groups.
1,8-Naphthyridine: Another analog with a different arrangement of nitrogen atoms in the ring system.
Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring.
Uniqueness
6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse biological activities.
Propiedades
Fórmula molecular |
C16H15N3O2 |
|---|---|
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
6-benzyl-1-hydroxy-3-oxo-2,5,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C16H15N3O2/c17-8-13-14-10-19(9-11-4-2-1-3-5-11)7-6-12(14)15(20)18-16(13)21/h1-5H,6-7,9-10H2,(H2,18,20,21) |
Clave InChI |
RLJMVOVKOPJXJP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C(C(=O)NC(=C21)O)C#N)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11716455.png)
![4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)



![Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one](/img/structure/B11716494.png)






![[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716519.png)
